molecular formula C12H14N4O4S B1401504 Sulfadoxine D3 CAS No. 1262770-70-6

Sulfadoxine D3

Cat. No.: B1401504
CAS No.: 1262770-70-6
M. Wt: 313.35 g/mol
InChI Key: PJSFRIWCGOHTNF-BMSJAHLVSA-N
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Description

Sulfadoxine D3 is a deuterium-labeled derivative of sulfadoxine, a sulfonamide antibiotic. Sulfonamides are a class of compounds known for their antimicrobial properties. This compound is primarily used as an analytical standard in scientific research, particularly in chromatographic investigations .

Mechanism of Action

Target of Action

Sulfadoxine D3 primarily targets two enzymes: Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .

Mode of Action

This compound, being a sulfonamide antibiotic, acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, this compound interferes with the synthesis of folic acid . This disruption in the folic acid pathway hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, this compound prevents the conversion of PABA to folic acid . This disruption leads to a deficiency of folic acid, a vital nutrient for the Plasmodium parasite. As a result, the parasite has difficulty reproducing .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The population pharmacokinetics of this compound is best described by a one-compartment disposition model with first-order absorption and elimination . Factors such as body weight, age, and nutritional status significantly influence the pharmacokinetics of this compound .

Result of Action

The primary result of this compound’s action is the inhibition of the growth and reproduction of the Plasmodium parasite . By interfering with the synthesis of folic acid, this compound hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum . This leads to a decrease in the number of parasites, thereby alleviating the symptoms of malaria.

Biochemical Analysis

Biochemical Properties

Sulfadoxine D3 plays a crucial role in biochemical reactions, primarily as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. This inhibition disrupts the production of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for DNA synthesis and repair. This compound interacts with dihydropteroate synthase by mimicking para-aminobenzoic acid, a substrate for the enzyme, thereby competitively inhibiting its activity .

Cellular Effects

This compound affects various types of cells by inhibiting folate synthesis, which is critical for cell division and growth. This inhibition leads to a decrease in DNA synthesis and repair, affecting rapidly dividing cells such as bacteria and certain types of cancer cells. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by altering the availability of folate, a cofactor in numerous biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid to dihydropteroate. This binding interaction is competitive, meaning that this compound competes with para-aminobenzoic acid for the active site of the enzyme. The inhibition of dihydropteroate synthase by this compound leads to a decrease in the production of dihydrofolic acid and subsequently tetrahydrofolic acid, disrupting DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of folate synthesis, resulting in long-term effects on cellular function, including reduced cell proliferation and increased cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits dihydropteroate synthase without causing significant toxicity. At high doses, this compound can lead to toxic effects, including liver and kidney damage, due to the accumulation of unmetabolized drug. Threshold effects have been observed, where a certain dosage level is required to achieve effective inhibition of folate synthesis without causing adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of folate synthesis. It interacts with dihydropteroate synthase, an enzyme that catalyzes the formation of dihydropteroate from para-aminobenzoic acid and pteridine. By inhibiting this enzyme, this compound disrupts the production of dihydrofolic acid, a key intermediate in the synthesis of tetrahydrofolic acid. This disruption affects the overall metabolic flux and levels of metabolites involved in folate-dependent biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound within the body can affect its localization and efficacy, with higher concentrations observed in tissues with high metabolic activity .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also be directed to specific subcellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it needs to be in proximity to its target enzyme to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfadoxine D3 involves the incorporation of deuterium atoms into the sulfadoxine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Sulfadoxine D3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfadoxine D3 is widely used in scientific research for various applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sulfadoxine D3

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry. The incorporation of deuterium atoms allows for more precise and accurate measurements in mass spectrometry and other analytical techniques. This makes this compound an invaluable tool in research and quality control .

Properties

IUPAC Name

4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSFRIWCGOHTNF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=NC(=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746796
Record name 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262770-70-6
Record name 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Sulfadoxine-D3 in analytical chemistry, particularly in analyzing Sulfonamides in food samples?

A1: Sulfadoxine-D3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for quantifying Sulfonamides in biological matrices. [, ] Its use helps improve the accuracy and reliability of these methods by accounting for variations during sample preparation and analysis.

Q2: Can you explain the significance of using deuterated compounds like Sulfadoxine-D3 in analytical techniques like LC-MS/MS?

A2: Deuterated compounds like Sulfadoxine-D3 share similar chemical properties with their non-deuterated counterparts but exhibit different masses due to the presence of deuterium (heavy hydrogen) instead of hydrogen atoms. [, ] This difference in mass is easily detectable by mass spectrometry. When used as internal standards in LC-MS/MS, they help correct for variations in ionization efficiency, analyte loss during sample preparation, and instrument fluctuations, leading to more precise and accurate quantification of target analytes.

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